

JNJ-64619178 vs. GSK3326595: A Comparative Guide for PRMT5 Inhibitors

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Compound of Interest

Compound Name: GSK3326595

Cat. No.: B607829

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In the landscape of targeted cancer therapy, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target. This enzyme plays a crucial role in various cellular processes, including RNA splicing and signal transduction, and its dysregulation is implicated in numerous malignancies.^[1] Two prominent small molecule inhibitors of PRMT5, JNJ-64619178 (Onametostat) and **GSK3326595**, have advanced into clinical development, offering potential therapeutic avenues for a range of solid tumors and hematological cancers. This guide provides a detailed, data-driven comparison of these two agents to assist researchers, scientists, and drug development professionals in understanding their key attributes.

At a Glance: JNJ-64619178 vs. GSK3326595

Feature	JNJ-64619178	GSK3326595
Mechanism of Action	Pseudo-irreversible, SAM-competitive inhibitor[1]	Reversible, substrate-competitive inhibitor[2]
Binding Pocket	Binds to both the S-adenosylmethionine (SAM) and substrate binding pockets[3]	Binds to the substrate peptide cleft[2]
Target Engagement	Prolonged, pseudo-irreversible inhibition of protein arginine dimethylation	Reversible inhibition of PRMT5 activity
Clinical Development	Phase 1 trials in advanced solid tumors, Non-Hodgkin Lymphoma (NHL), and lower-risk Myelodysplastic Syndromes (MDS) (NCT03573310)[4][5][6]	Phase 1/2 trials in advanced solid tumors and myeloid neoplasms (METEOR-1, NCT02783300)[7][8]

Biochemical and Cellular Potency

A direct head-to-head comparison of the biochemical potency of JNJ-64619178 and **GSK3326595** in the same study is not publicly available. However, data from separate publications provide insights into their respective activities.

Table 1: Biochemical and Cellular Potency

Parameter	JNJ-64619178	GSK3326595
Biochemical IC50	0.14 nM (against PRMT5/MEP50)	6.2 ± 0.8 nM (against PRMT5/MEP50)[2]
Cellular Activity (GI50)	Potent antiproliferative activity in subsets of cancer cell lines[9]	Potent anti-proliferative effects in various tumor cell lines

Preclinical In Vivo Efficacy

Both JNJ-64619178 and **GSK3326595** have demonstrated anti-tumor activity in various preclinical xenograft models.

Table 2: Preclinical In Vivo Efficacy

Model	Compound	Dosing	Tumor Growth Inhibition (TGI)	Reference
Z-138 lymphoma xenograft	GSK3326595	100 mg/kg BID	106.05%	[10]
Z-138 lymphoma xenograft	GSK3326595	200 mg/kg QD	102.81%	[10]
Granta-519 lymphoma xenograft	GSK3326595	100 mg/kg daily	Significant TGI	[11]
Maver-1 lymphoma xenograft	GSK3326595	100 mg/kg daily	Significant TGI	[11]
CHLA20 neuroblastoma xenograft	GSK3326595	Not specified	Significant TGI and metastasis inhibition	[12]
NGP neuroblastoma xenograft	GSK3326595	Not specified	Significant TGI and metastasis inhibition	[12]
Human lung and hematologic preclinical models	JNJ-64619178	Not specified	Potent anti-tumor efficacy	[9]

Clinical Trial Data

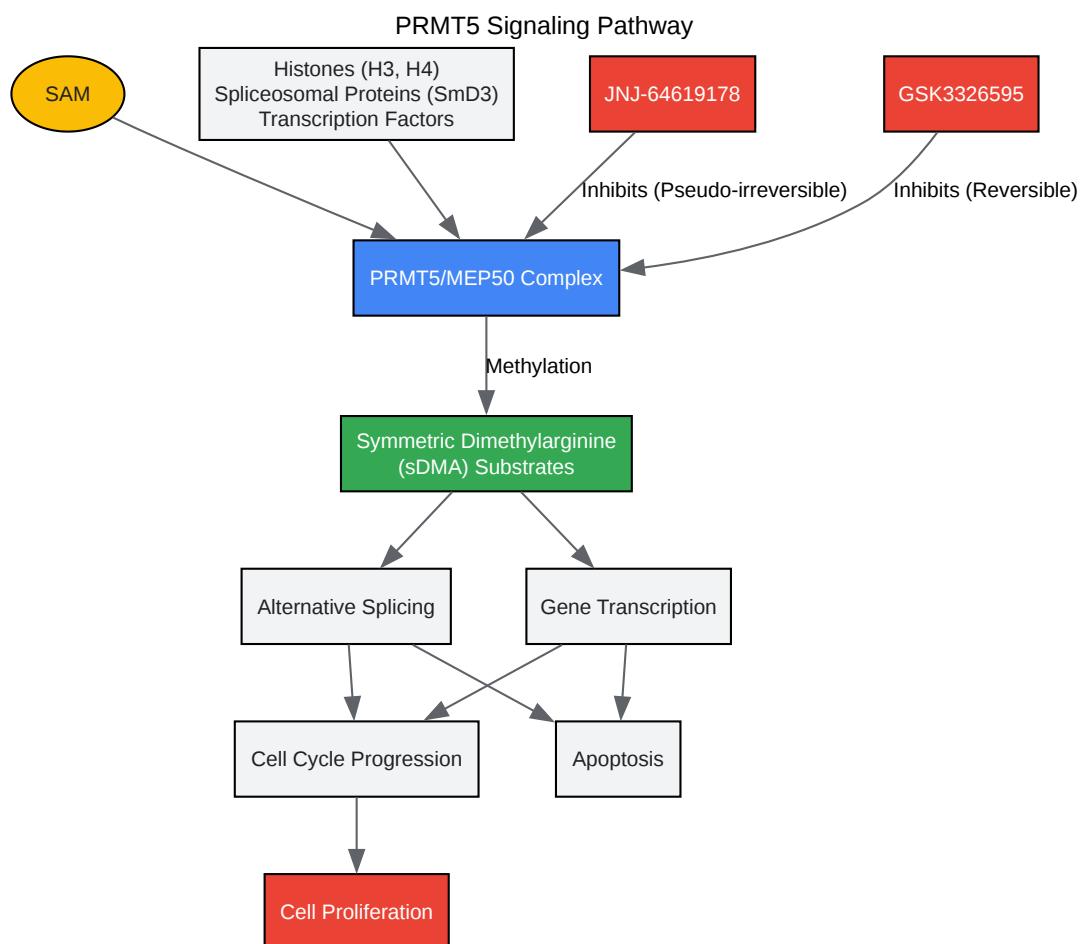
Both molecules have undergone Phase 1 clinical evaluation, providing initial safety and efficacy data in human subjects.

Table 3: Phase 1 Clinical Trial Overview

Parameter	JNJ-64619178 (NCT03573310)	GSK3326595 (METEOR-1, NCT02783300)
Patient Population	Advanced solid tumors, NHL, lower-risk MDS[4]	Advanced solid tumors, NHL[7] [8]
Dose Limiting Toxicity (DLT)	Thrombocytopenia[4]	Not explicitly stated as a sole DLT, but hematological toxicities were observed.
Recommended Phase 2 Dose (RP2D)	1.5 mg intermittently (2 weeks on/1 week off) and 1.0 mg once daily[4]	400 mg once daily, later adjusted to 300 mg daily[7][13]
Overall Response Rate (ORR)	5.6% (5/90 patients) in a broad population of advanced cancers[4]	3 confirmed partial responses in solid tumors; 10% ORR in NHL[7]
Efficacy in Adenoid Cystic Carcinoma (ACC)	11.5% ORR (3/26 patients) with a median PFS of 19.1 months[4]	2 confirmed partial responses in 50 patients[7]

Signaling Pathways and Experimental Workflows

The inhibition of PRMT5 by JNJ-64619178 and GSK3326595 impacts downstream signaling pathways crucial for cancer cell proliferation and survival. A simplified representation of the PRMT5 signaling pathway is provided below.

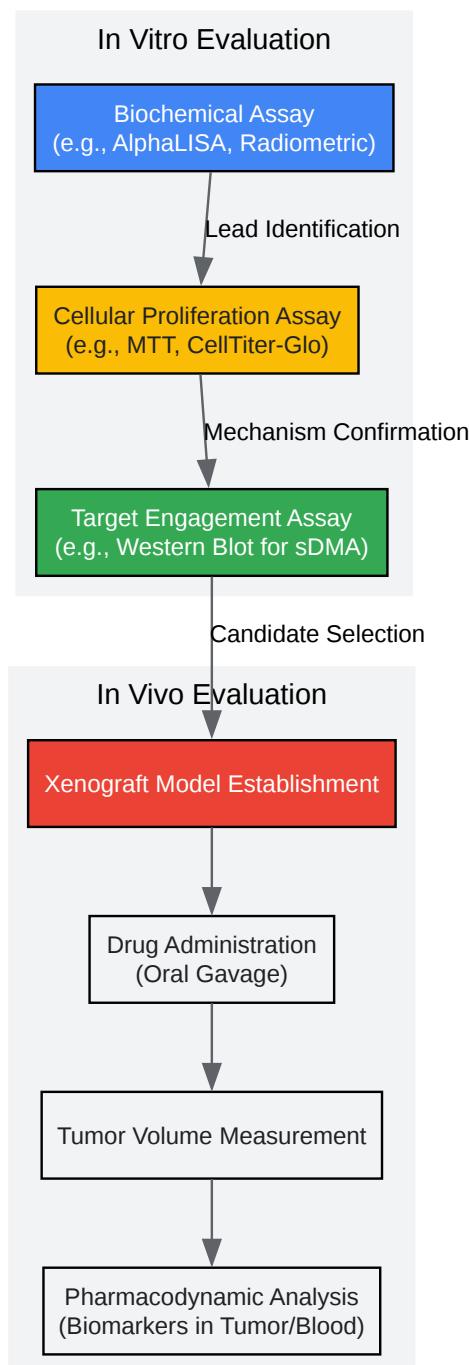


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Caption: Simplified PRMT5 signaling pathway and points of inhibition.

A general workflow for evaluating PRMT5 inhibitors is depicted below, outlining the key experimental stages from initial screening to *in vivo* efficacy studies.

PRMT5 Inhibitor Evaluation Workflow

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Caption: General experimental workflow for PRMT5 inhibitor evaluation.

Detailed Experimental Protocols

PRMT5 Enzymatic Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of PRMT5 inhibitors.

- Reagents and Materials:

- Recombinant human PRMT5/MEP50 complex
- S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
- Histone H4 peptide (substrate)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
- Test compounds (JNJ-64619178 or **GSK3326595**) dissolved in DMSO
- Scintillation cocktail
- Filter plates and a microplate scintillation counter

- Procedure:

1. Prepare serial dilutions of the test compounds in DMSO.
2. In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme, and the test compound or DMSO (vehicle control).
3. Initiate the reaction by adding a mixture of the histone H4 peptide and [³H]-SAM.
4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
5. Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
6. Transfer the reaction mixture to a filter plate to capture the methylated peptide.

7. Wash the filter plate to remove unincorporated [³H]-SAM.
8. Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
9. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.[14][15]

Cellular Proliferation Assay (MTT Assay - General Protocol)

This protocol outlines a standard procedure to assess the effect of PRMT5 inhibitors on cancer cell viability.

- Reagents and Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - Test compounds (JNJ-64619178 or **GSK3326595**) dissolved in DMSO
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
 - 96-well cell culture plates
 - Microplate reader
- Procedure:
 1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

3. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
4. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Western Blot for Target Engagement (sDMA Levels - General Protocol)

This protocol is used to confirm that the PRMT5 inhibitor is engaging its target in cells by measuring the levels of symmetric dimethylarginine (sDMA), a product of PRMT5 activity.

- Reagents and Materials:
 - Cancer cell line of interest
 - Test compounds (JNJ-64619178 or **GSK3326595**)
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (anti-sDMA, anti-GAPDH or β-actin as a loading control)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate

- Imaging system
- Procedure:
 1. Treat cells with the test compounds for the desired time points.
 2. Lyse the cells and quantify the protein concentration.
 3. Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 4. Block the membrane to prevent non-specific antibody binding.
 5. Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
 6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 7. Wash the membrane again and apply the chemiluminescent substrate.
 8. Capture the signal using an imaging system.
 9. Re-probe the membrane with a loading control antibody to ensure equal protein loading.

[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Conclusion

JNJ-64619178 and **GSK3326595** are both potent PRMT5 inhibitors with demonstrated preclinical and clinical activity. Key differentiators include their mechanism of action, with JNJ-64619178 exhibiting pseudo-irreversible binding and **GSK3326595** acting as a reversible inhibitor. This difference in binding kinetics may have implications for dosing schedules and the duration of target engagement. Both agents have shown promise in adenoid cystic carcinoma, suggesting a potential shared vulnerability in this tumor type.[\[3\]](#)[\[23\]](#) However, the overall response rates in broader solid tumor populations in Phase 1 trials were modest, highlighting the need for biomarker-driven patient selection strategies to optimize their clinical application. Further head-to-head studies would be invaluable for a more direct comparison of their therapeutic potential.

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